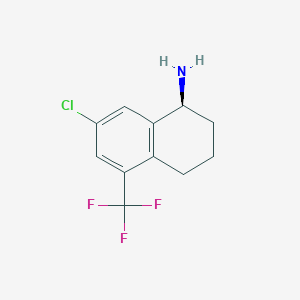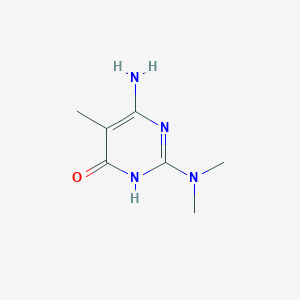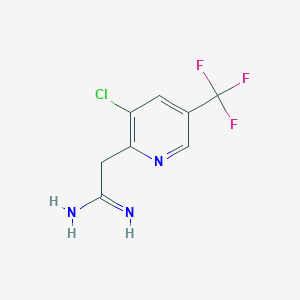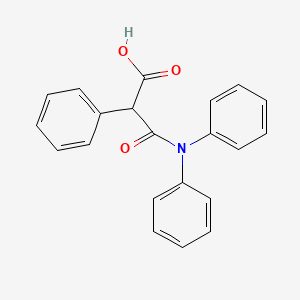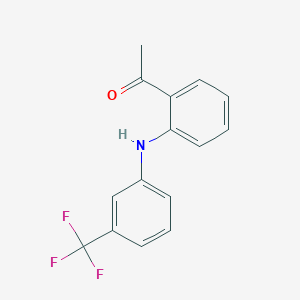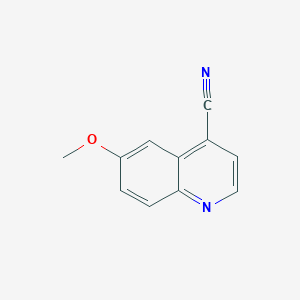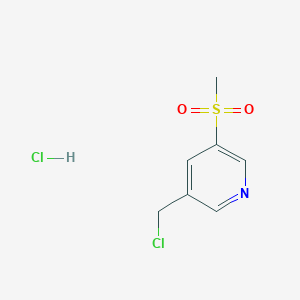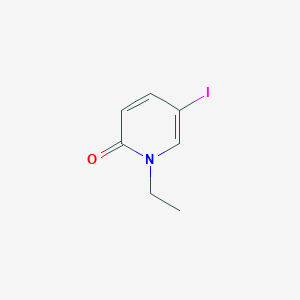
2-Ethynyl-5-(methylsulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-5-(methylsulfonyl)aniline is an organic compound that belongs to the class of anilines It features an ethynyl group attached to the second carbon and a methylsulfonyl group attached to the fifth carbon of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration and Reduction: The starting material, such as 2-nitroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Ethynylation: The amine is then subjected to ethynylation using reagents like ethynyl bromide under basic conditions to introduce the ethynyl group at the second position.
Sulfonylation: Finally, the compound undergoes sulfonylation using methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group at the fifth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Ethynyl-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives of the aniline ring.
科学研究应用
2-Ethynyl-5-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Ethynyl-5-(methylsulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl and methylsulfonyl groups can play a crucial role in binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Ethynylaniline: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.
5-Methylsulfonylaniline: Lacks the ethynyl group, affecting its ability to participate in certain reactions.
2-Ethynyl-5-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group, which can alter its reactivity and applications.
Uniqueness
2-Ethynyl-5-(methylsulfonyl)aniline is unique due to the presence of both the ethynyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H9NO2S |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
2-ethynyl-5-methylsulfonylaniline |
InChI |
InChI=1S/C9H9NO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h1,4-6H,10H2,2H3 |
InChI 键 |
IASXALBJAKUXQQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C#C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)

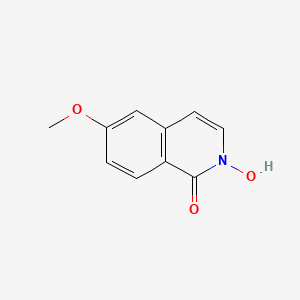
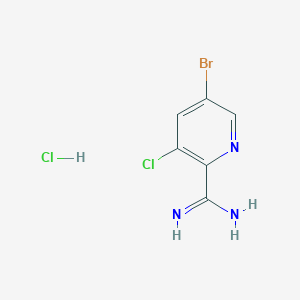
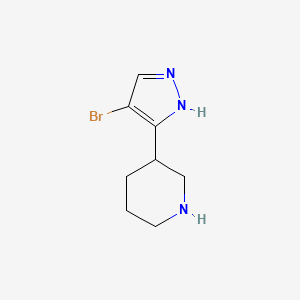
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
